Cycloviolacin Y4 is sourced from the leaves of the Viola yedoensis plant. This species is part of the Violaceae family, which has been recognized for producing various bioactive compounds, including other cyclotides.
Cycloviolacin Y4 falls under the classification of cyclotides, which are peptides that typically range from 28 to 37 amino acids in length. These peptides are characterized by a cyclic backbone and a cystine knot motif, contributing to their stability and resistance to enzymatic degradation.
The synthesis of Cycloviolacin Y4 can be achieved through various methods:
The synthesis often requires specific conditions to ensure proper folding and disulfide bond formation. The use of aqueous buffers under physiological conditions is critical for facilitating intramolecular reactions necessary for cyclization.
Cycloviolacin Y4 features a cyclic structure with a cystine knot motif formed by three disulfide bonds connecting six cysteine residues. This unique topology provides exceptional stability against proteolytic degradation.
The molecular formula of Cycloviolacin Y4 is C₁₈H₂₃N₃O₄S₃, with a molecular weight of approximately 433.6 g/mol. The three-dimensional structure has been elucidated using techniques such as nuclear magnetic resonance spectroscopy, revealing its compact conformation.
Cycloviolacin Y4 exhibits various chemical reactions primarily involving its disulfide bonds. These include:
The stability of Cycloviolacin Y4 allows it to maintain its structure under various conditions, making it an ideal candidate for studying peptide interactions in biological systems.
Cycloviolacin Y4 exerts its biological effects through several mechanisms:
Studies indicate that Cycloviolacin Y4 demonstrates significant activity against various cancer cell lines, with mechanisms involving membrane permeabilization and subsequent cell death pathways.
Cycloviolacin Y4 has been shown to retain activity across a range of pH levels, indicating robustness as a therapeutic agent.
Cycloviolacin Y4 has several potential applications in scientific research and medicine:
Cycloviolacin Y4 was identified during phytochemical investigations of Viola yedoensis (Chinese violet), a perennial herb native to East Asia and traditionally used in Chinese medicine as "Zi Hua Di Ding" for treating inflammatory conditions, boils, and infections [5]. The peptide was isolated alongside seven other cyclotides (including cycloviolacins Y1-Y5) using a sequential purification protocol involving:
Table 1: Cyclotides Isolated from Viola yedoensis
Cyclotide | Yield (mg/kg dry plant) | Retention Time (min) | Molecular Weight (Da) |
---|---|---|---|
Cycloviolacin Y4 | 2.8 | ~60 | ~3000 |
Cycloviolacin Y5 | 1.4 | 65 | ~3000 |
Kalata B1 | 2.4 | ~55 | ~2900 |
Varv E | 4.8 | ~58 | ~3100 |
Taxonomically, V. yedoensis belongs to the Violaceae family, which is phylogenetically distant from the Rubiaceae family—the other major botanical source of cyclotides. This wide phylogenetic distribution suggests cyclotides evolved independently in multiple plant lineages as defense molecules against herbivores and pathogens. Cycloviolacin Y4 is constitutively expressed across V. yedoensis tissues (leaves, stems, roots), though yields vary seasonally, with highest abundance observed during flowering stages [5] [8].
Cycloviolacin Y4 belongs to the bracelet subfamily of cyclotides, characterized by a less twisted cyclic backbone compared to the Möbius subfamily. Its biosynthesis follows the ribosomally synthesized and post-translationally modified peptide (RiPP) pathway:
Table 2: Key Structural Features of Cycloviolacin Y4
Characteristic | Detail | Functional Significance |
---|---|---|
Backbone Cyclization | N–C terminal amide bond | Protease resistance; conformational stability |
Cystine Knot | Three interlocked disulfide bonds | Exceptional structural rigidity; membrane interaction |
Hydrophobic Surface | Cluster of Val, Leu, Trp residues | Membrane insertion; pore formation |
Loops | Six variable loops between Cys residues | Bioactivity determinants; engineering sites |
This RiPP biosynthetic mechanism enables combinatorial diversification—plants express suites of 10–100 cyclotides through gene duplication and hypermutation in loop regions, while conserving the cystine knot core. The leader peptide directs enzymatic processing, while the hypervariable core peptide evolves rapidly for diverse ecological functions [7] [8].
Cycloviolacin Y4 exemplifies the therapeutic potential of plant cyclotides, particularly due to its membrane-disrupting properties. Key research highlights include:
Anti-HIV Activity: Cycloviolacin Y4 exhibits an EC₅₀ (50% effective concentration) of 0.12 μM in XTT-based anti-HIV assays, surpassing the activity of the prototypic cyclotide kalata B1 (EC₅₀ = 0.66 μM) and approaching the potency of clinical HIV entry inhibitors. This activity correlates strongly with its hydrophobicity and membrane-lytic capability [1] [4].
Mechanism of Action: Like other bracelet cyclotides, Cycloviolacin Y4 selectively disrupts lipid membranes through surface adsorption, followed by pore formation and cell lysis. This mechanism is validated by:
Membrane permeabilization observed in model lipid systems [1] [8]
Drug Design Scaffold: The stability and modifiable loops of Cycloviolacin Y4 make it an ideal framework for peptide engineering:
Recent innovations in genome mining and synthetic biology have enabled heterologous production of cyclotides in E. coli and tobacco, overcoming supply limitations from natural sources. This facilitates structure-activity relationship (SAR) studies and preclinical development of Cycloviolacin Y4 derivatives [6] [7] [9].
Table 3: Anti-HIV Activity of Viola yedoensis Cyclotides
Peptide | EC₅₀ (μM) vs. HIV | IC₅₀ (μM) vs. Host Cells | Selectivity Index (IC₅₀/EC₅₀) |
---|---|---|---|
Cycloviolacin Y4 | 0.12 | 1.7 | 14.2 |
Cycloviolacin Y5 | 0.04 | 1.8 | 45.0 |
Kalata B1 | 0.66 | 5.7 | 8.6 |
Varv E | 0.35 | 4.0 | 11.4 |
Natural products like Cycloviolacin Y4 continue to inspire drug discovery, constituting ~25% of FDA-approved therapeutics. Their evolutionarily optimized bioactivities offer advantages over purely synthetic compounds, particularly for targeting complex interfaces like protein-membrane interactions. With advances in computational design, metabolic engineering, and delivery technologies, Cycloviolacin Y4 derivatives may address challenges in antiviral and anticancer therapy where conventional approaches have faltered [2] [6] [9].
Concluding Remarks
Cycloviolacin Y4 epitomizes the convergence of natural product evolution and modern drug discovery. Its exceptional stability, potent membrane-interaction properties, and engineerable scaffold position it as a valuable template for developing next-generation peptide therapeutics. As RiPP biosynthesis pathways become better characterized and engineered, the systematic optimization and production of Cycloviolacin Y4 variants will accelerate, potentially unlocking new therapeutic modalities against viral infections, cancer, and other intractable diseases.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: